6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one

カタログ番号:

B2636415

CAS番号:

258528-35-7

分子量:

211.148

InChIキー:

GQTVYGLTUVIQTG-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

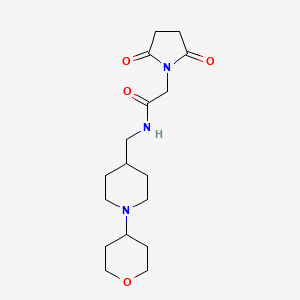

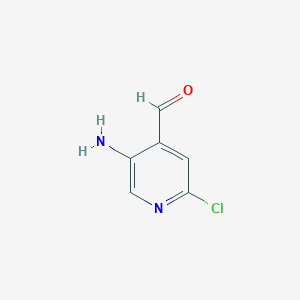

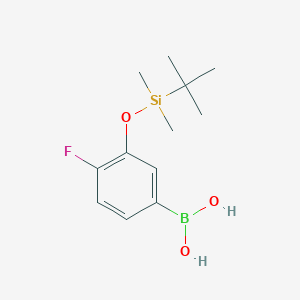

“6-fluoro-8-nitro-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C9H6FNO4 . It is a derivative of benzopyran, a type of organic compound that is a fusion of benzene and pyran rings .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzopyran ring with a nitro group (-NO2) at the 8th position and a fluoro group (-F) at the 6th position . The molecular weight of this compound is 211.15 .科学的研究の応用

Synthesis Processes

- Synthesis of Key Intermediates :

- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a crucial intermediate for antihypertensive agents like Nebivolol. The synthesis involves esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation processes, offering a potential for industrial-scale production due to its mild conditions and readily available agents (Chen Xin-zhi, 2007).

- The synthesis of 1-6-fluoro-(2S)-3H,4H-dihydro-2H-2-chromenyl-1,2-ethanediol and its enantiomer is another notable process, serving as precursors for potent isomers with significant pharmacological properties (A. Yu et al., 2005).

Applications in Material Synthesis and Biochemistry

Material Synthesis :

- Solid-phase synthesis techniques have been employed to create 2,3-disubstituted 6H-pyrano[2,3-f]benzimidazole-6-ones and 2-alkylthio-6H-pyrano[2,3-f]benzimidazole-6-ones. These compounds, derived from 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid, have shown potential applications in photodynamic therapy due to their unique spectral properties (Aimin Song et al., 2006; Aimin Song et al., 2004).

Biochemical Synthesis :

- The resolution of intermediates like (2S)-6-Fluoro-3,4-dihydro-4-oxo-2H1-benzopyran-2-carboxylic acid, a key component of fidarestat, has been achieved using specific enzymes, offering a route for enzymatic production of significant pharmaceutical agents (Wei Dongzhi, 2008).

- Enantioselective fluorinating agents like (R)- and (S)-N-fluoro-3-tert-butyl-7-nitro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxides have been synthesized, enabling the production of optically active quaternary alpha-fluoro carbonyl compounds, highlighting the compound's role in the creation of enantioselective agents (N. Shibata et al., 2000).

特性

IUPAC Name |

6-fluoro-8-nitro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO4/c10-5-3-6-8(12)1-2-15-9(6)7(4-5)11(13)14/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTVYGLTUVIQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (5 mL) was cooled to −15° C., treated with 6-fluoro-2,3-dihydro-4H-chromen-4-one (1.0 g, 6.0 mmol), treated with a mixture of 70% nitric acid (1.8 mL) and concentrated sulfuric acid (2.8 mL), stirred at 0° C. for 2 hours and poured into water. The resulting solid was collected by filtration, washed with water and dried under vacuum. Purification of the residue on silica gel eluting with 1:1 ethyl acetate:hexanes provided the title compound.

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2636336.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2636341.png)

![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanamine](/img/structure/B2636348.png)

![2-(4-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2636351.png)

![2,4,7-Trimethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636354.png)